An In-depth Technical Guide to the Physicochemical Characteristics of (3-(Pyrrolidin-1-yl)propyl)boronic acid
An In-depth Technical Guide to the Physicochemical Characteristics of (3-(Pyrrolidin-1-yl)propyl)boronic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(3-(Pyrrolidin-1-yl)propyl)boronic acid is a bifunctional molecule of interest in medicinal chemistry and synthetic organic chemistry. It combines the structural features of a reactive boronic acid moiety with a saturated nitrogen-containing heterocycle, the pyrrolidine ring. This guide provides a detailed overview of its predicted physicochemical characteristics, drawing upon data from structurally related compounds and established principles of boronic acid and amine chemistry. It will cover synthetic strategies, structural and analytical characterization, and key physicochemical properties, offering field-proven insights for researchers working with this or similar molecules. It is important to note that while extensive data exists for aryl- and α-aminoboronic acids, specific experimental data for (3-(Pyrrolidin-1-yl)propyl)boronic acid is not widely available in the public domain. Therefore, this guide will leverage data from analogous compounds to provide a robust predictive profile.
Introduction: The Scientific Merit of (3-(Pyrrolidin-1-yl)propyl)boronic acid
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends beyond carbon-carbon bond formation, with applications as enzyme inhibitors, carbohydrate sensors, and in drug delivery. The boronic acid functional group is a Lewis acid, capable of reversible covalent interactions with diols, a property exploited in many of its biological applications.
The incorporation of a pyrrolidine ring introduces a basic nitrogen atom, significantly influencing the molecule's polarity, solubility, and potential for further functionalization. The pyrrolidine moiety is a common scaffold in pharmaceuticals, often contributing to improved pharmacokinetic properties. The three-carbon propyl linker provides conformational flexibility, distinguishing it from more rigid aryl-containing analogues.
This unique combination of a reactive boronic acid and a basic pyrrolidine moiety makes (3-(Pyrrolidin-1-yl)propyl)boronic acid a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Synthesis and Structural Elucidation
Proposed Synthetic Pathways
A plausible synthetic route would involve the hydroboration of a suitable N-allylpyrrolidine derivative, followed by oxidation. Another approach could be the reaction of a Grignard or organolithium reagent derived from a 3-halopropylpyrrolidine with a trialkyl borate.
A more contemporary and efficient method could involve the 1,3-dipolar cycloaddition of alkenyl boronates with an azomethine ylide to generate 3-borylated pyrrolidines. This approach offers a high degree of control over stereochemistry and substitution patterns.
Caption: Plausible synthetic routes to (3-(Pyrrolidin-1-yl)propyl)boronic acid.
Structural Characterization
The definitive structural confirmation of (3-(Pyrrolidin-1-yl)propyl)boronic acid would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the propyl chain methylene groups, and potentially the B(OH)₂ protons, although the latter are often broad and may exchange with solvent.
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¹³C NMR: The carbon spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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¹¹B NMR: Boron-11 NMR is a crucial tool for characterizing boronic acids. For a tricoordinate boronic acid, a signal in the range of δ 28-33 ppm is expected. The presence of the amine functionality may lead to the formation of an intramolecular dative bond, resulting in a tetracoordinate boron species with a characteristic upfield shift in the ¹¹B NMR spectrum (δ 5-15 ppm). The position of the ¹¹B signal will be highly dependent on the solvent and pH.
A known issue with NMR of boronic acids is the potential for oligomerization, leading to complex or uninterpretable spectra. This can often be overcome by performing the analysis in a coordinating solvent like deuterated methanol (CD₃OD), which breaks up the oligomeric species.
Electrospray ionization (ESI) mass spectrometry is a powerful technique for the characterization of aminoboronic acids. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. In the positive ion mode, the protonated molecule [M+H]⁺ would be the expected parent ion. Fragmentation patterns would likely involve cleavage of the propyl chain and loss of water from the boronic acid moiety. Tandem mass spectrometry (MS/MS) can provide further structural information.
The IR spectrum would show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3200-3600 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and C-N and C-H stretching and bending vibrations of the pyrrolidine and propyl groups.
Physicochemical Properties
The physicochemical properties of (3-(Pyrrolidin-1-yl)propyl)boronic acid are dictated by the interplay between the acidic boronic acid group and the basic pyrrolidine nitrogen.
Predicted Physicochemical Data
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₁₆BNO₂ | Based on chemical structure |
| Molecular Weight | 157.02 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small molecule boronic acids |
| Melting Point | Expected to be a solid with a defined melting point. | N-alkyl-N-alkyl'-pyrrolidinium salts have melting points around ambient temperature. |
| Boiling Point | Likely to decompose upon heating at atmospheric pressure. | Typical for boronic acids. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The presence of both a polar boronic acid and a basic amine should enhance aqueous solubility compared to non-functionalized alkylboronic acids. Boronic acid solubility is generally low in nonpolar organic solvents. |
| pKa | Two pKa values are expected: one for the boronic acid (Lewis acidity) and one for the pyrrolidinium conjugate acid. The pKa of the pyrrolidinium is likely around 11. The pKa of the boronic acid is expected to be in the range of 8-10, but may be influenced by the proximity of the amine. | The pKa of the boronic acid is a measure of its Lewis acidity and its propensity to form a tetrahedral boronate anion. The basicity of the pyrrolidine nitrogen will lead to protonation at acidic pH. |
Stability
Boronic acids are generally stable solids at room temperature. However, they can undergo dehydration to form cyclic trimers known as boroxines, especially upon heating. This process is reversible in the presence of water. The stability of N-alkyl pyrrolidines is generally high.
Caption: Reversible formation of a boroxine from (3-(Pyrrolidin-1-yl)propyl)boronic acid.
Experimental Protocols
General Workflow for Characterization
